Raltegravir β-D-Glucuronide Methyl Ester
Description
In Vitro Formation of Raltegravir (B610414) β-D-Glucuronide (the Parent Metabolite)
The primary metabolic pathway for raltegravir in humans is glucuronidation, leading to the formation of its main metabolite, Raltegravir β-D-glucuronide (also referred to as M2). researchgate.netnih.gov This biotransformation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). researchgate.netnih.gov In vitro studies using human liver microsomes (HLMs), intestinal microsomes (HIMs), and kidney microsomes (HKMs) have demonstrated that raltegravir is a substrate for UGT enzymes. nih.govresearchgate.net The formation of the glucuronide conjugate significantly increases the water solubility of the compound, facilitating its elimination from the body. jove.comnih.gov
Multiple in vitro studies utilizing cDNA-expressed UGTs and recombinant enzyme systems have been conducted to identify the specific UGT isoforms responsible for raltegravir glucuronidation.
UGT1A1: This isoform is consistently identified as the principal enzyme responsible for the formation of Raltegravir β-D-glucuronide. researchgate.netnih.gov Studies with recombinant UGT1A1 have shown it to be highly active in catalyzing this reaction. nih.govuni.lu The significant role of UGT1A1 is further supported by observations that genetic polymorphisms in the UGT1A1 gene, such as the UGT1A1*28 allele which leads to decreased enzyme activity, can impact raltegravir metabolism, resulting in higher plasma concentrations of the parent drug. nih.govlns.lunih.gov
Other UGT isoforms, such as UGT1A7 and UGT1A8, have been shown to have minor involvement in the glucuronidation of raltegravir in vitro. nih.gov
The kinetics of raltegravir glucuronidation have been characterized in various in vitro systems, including human liver, kidney, and intestinal microsomes, as well as with specific recombinant UGT isoforms. These studies typically determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) of the reaction.
In studies with pooled human liver microsomes (HLMs), the Km value for raltegravir glucuronidation has been reported to be approximately 183 µM. nih.gov In human kidney microsomes (HKMs), a higher Km was observed, indicating lower affinity, but the Vmax was also highest in this tissue, suggesting a significant capacity for glucuronidation. nih.gov Intestinal microsomes (HIMs) generally showed a lower rate of raltegravir glucuronidation compared to liver and kidney microsomes. nih.gov
Kinetic parameters have also been determined for individual UGT isoforms expressed in recombinant systems. For instance, the Km value for raltegravir glucuronidation by UGT1A9 expressed in HEK cells was found to be 219 µM, which is comparable to the value obtained in HLMs. nih.gov In contrast, the Km for UGT1A1 was lower, suggesting a higher affinity for raltegravir. nih.gov The intrinsic clearance (Clint), calculated as Vmax/Km, was found to be highest in hepatic tissue, followed by renal and then intestinal tissue, highlighting the predominant role of the liver in raltegravir glucuronidation. nih.gov
Table 1: In Vitro Kinetic Parameters for Raltegravir Glucuronidation
| System/Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (Clint) | Reference |
| Human Liver Microsomes (HLMs) | 183 | Data not specified | Data not specified | nih.gov |
| Human Kidney Microsomes (HKMs) | Higher than HLMs | Highest capacity | Data not specified | nih.gov |
| Human Intestinal Microsomes (HIMs) | 167 | Data not specified | Data not specified | nih.gov |
| Recombinant UGT1A1 | Lower than UGT1A9 | Data not specified | Data not specified | nih.gov |
| Recombinant UGT1A9 (HEK cells) | 219 | Data not specified | Data not specified | nih.gov |
| Recombinant UGT1A8 (HEK cells) | 142 | Data not specified | Data not specified | nih.gov |
Potential In Vitro Biotransformation of Raltegravir β-D-Glucuronide to its Methyl Ester
The formation of a methyl ester derivative of Raltegravir β-D-glucuronide is a potential subsequent biotransformation step. This can occur through either enzymatic or non-enzymatic pathways.
Enzymatic methylation is a known phase II biotransformation reaction catalyzed by methyltransferase enzymes, which transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate. jove.com This process can occur on various functional groups, including carboxyl groups, to form methyl esters. jove.com While methylation is a recognized metabolic pathway for some compounds, specific evidence for the enzymatic methylation of Raltegravir β-D-glucuronide by specific methyltransferases is not well-documented in the provided search results. jove.comnih.govacs.org General methylation reactions are known to be catalyzed by enzymes such as catechol-O-methyltransferase (COMT) and thiopurine methyltransferase (TPMT). jove.com
The formation of methyl esters can also occur through non-enzymatic chemical reactions, particularly during in vitro experiments or sample processing. tandfonline.comtandfonline.com For instance, the use of methanol (B129727) as a solvent or in mobile phases for chromatography can lead to the esterification of carboxylic acids present in the sample, such as the glucuronic acid moiety of Raltegravir β-D-glucuronide. tandfonline.comtandfonline.com The presence of acidic or basic conditions can also catalyze this reaction. rsc.org Methods for the chemical synthesis of methyl esters often involve reagents like methyl iodide. tandfonline.comtandfonline.comwikipedia.org Therefore, the detection of Raltegravir β-D-glucuronide methyl ester in in vitro samples should be interpreted with caution, as it may be an artifact of the experimental conditions rather than a true enzymatic metabolite.
In Vitro Stability and Hydrolysis of this compound
The stability of this compound is an important consideration. Like many esters, it can be susceptible to hydrolysis back to the parent glucuronide and methanol. This hydrolysis can be influenced by pH and the presence of esterase enzymes. Raltegravir itself has been shown to have poor chemical stability in acidic and basic media. rsc.org While specific data on the in vitro stability and hydrolysis of this compound were not found in the search results, it is reasonable to infer that its stability would be dependent on the pH and enzymatic composition of the in vitro system. The hydrolysis of the glucuronide itself (M2) back to raltegravir is believed to occur in vivo, particularly in the bile. nih.gov
Properties
Molecular Formula |
C₂₇H₃₁FN₆O₁₁ |
|---|---|
Molecular Weight |
634.57 |
Synonyms |
4-[[[(4-Fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxopyrimidin-5-yl β-D-Glucopyranosiduronic Acid Methyl Ester; |
Origin of Product |
United States |
Synthetic Methodologies and Physicochemical Characterization for Research Applications
Strategies for De Novo Chemical Synthesis of Raltegravir (B610414) β-D-Glucuronide Methyl Ester
Achieving the correct β-stereochemistry at the anomeric center of the glucuronide linkage is paramount. The β-D-configuration is the naturally occurring form produced by UDP-glucuronosyltransferase enzymes in vivo. Chemical synthesis relies on established glycosylation methods that favor the formation of 1,2-trans-glycosides.
One of the most prominent methods is the Koenigs-Knorr reaction . researchgate.netwikipedia.orgresearchgate.net This reaction typically involves a glycosyl halide donor, such as an acetylated glucuronyl bromide, and the aglycone (Raltegravir) in the presence of a promoter, often a heavy metal salt like silver carbonate or cadmium carbonate. researchgate.netacs.org The stereochemical outcome is controlled by anchimeric assistance (neighboring group participation) from the acetyl protecting group at the C-2 position of the glucuronic acid donor. This participation shields one face of the molecule, directing the incoming nucleophile (the hydroxyl group of Raltegravir) to attack from the opposite face, resulting in the desired β-anomer. wikipedia.org
Another powerful and widely used method involves glycosyl trichloroacetimidate donors . nih.govnih.govacs.org These donors, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl trichloroacetimidate)uronate, are highly reactive and can be activated under mild conditions using a Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·Et₂O). mdpi.com Similar to the Koenigs-Knorr reaction, the C-2 acetyl group provides anchimeric assistance, ensuring a high degree of stereoselectivity for the β-D-conjugate. wikipedia.orgnih.gov This method often provides higher yields and avoids the use of toxic heavy metal salts. researchgate.net
| Glycosylation Method | Typical Donor | Promoter/Catalyst | Stereocontrol Mechanism |
| Koenigs-Knorr Reaction | Acetobromo-α-D-glucuronic acid methyl ester | Ag₂CO₃, CdCO₃ | Anchimeric assistance from C-2 acetyl group |
| Trichloroacetimidate Method | 2,3,4-Tri-O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate | BF₃·Et₂O, TMSOTf | Anchimeric assistance from C-2 acetyl group |
The carboxylic acid group of the glucuronic acid moiety must be converted to a methyl ester. This can be done either on the glucuronic acid starting material before glycosylation or on the final Raltegravir glucuronide product. For small-scale research applications, a particularly mild and efficient method is the use of diazomethane (CH₂N₂) . acs.orgmasterorganicchemistry.comlibretexts.org
The reaction with diazomethane is rapid and clean, typically performed in an ethereal solution. acs.org The mechanism involves protonation of diazomethane by the carboxylic acid, forming a methyldiazonium ion. The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas (N₂) as a leaving group to form the methyl ester. libretexts.orglibretexts.org This method is advantageous as it proceeds under neutral conditions, avoiding harsh acidic or basic environments that could compromise the integrity of the complex Raltegravir molecule or the glycosidic bond. masterorganicchemistry.com
To ensure the success of the stereoselective glucuronidation, protected glucuronide intermediates are essential. These intermediates have their hydroxyl groups masked, typically by acetyl groups, to prevent side reactions and to direct the stereochemical outcome of the glycosylation. nih.gov
A key intermediate is methyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate bromide for the Koenigs-Knorr reaction or, more commonly, 2,3,4-Tri-O-acetyl-α-D-glucuronide methyl ester trichloroacetimidate . biosynth.com The synthesis of such an intermediate begins with commercially available D-glucuronic acid or its methyl ester. The process involves:
Esterification : Conversion of the carboxylic acid to a methyl ester if not already present.
Acetylation : Treatment with a reagent like acetic anhydride in the presence of a catalyst to protect the hydroxyl groups at positions C-2, C-3, and C-4.
Anomeric Activation : Conversion of the anomeric hydroxyl group into a good leaving group, such as a bromide (using HBr in acetic acid) or a trichloroacetimidate (using trichloroacetonitrile and a base like DBU). acs.org
The resulting protected and activated glucuronide donor is then ready for coupling with Raltegravir.
Process Parameter Control : Each reaction step must be optimized by systematically varying parameters such as temperature, reaction time, solvent, and stoichiometry of reactants and catalysts. acs.orgthieme-connect.com
Intermediate Purification : Thorough purification of each intermediate is crucial to prevent the carryover of impurities into subsequent steps. Techniques such as column chromatography and recrystallization are vital for removing unreacted starting materials and side products.
Minimization of Side Reactions : The choice of protecting groups and reaction conditions is selected to minimize unwanted side reactions. For instance, using anchimeric-assisting protecting groups not only controls stereochemistry but also prevents the formation of the undesired α-anomer.
High-Throughput Experimentation : Modern approaches may utilize high-throughput screening or Design of Experiments (DoE) methodologies to rapidly identify optimal reaction conditions from a large parameter space, accelerating the optimization process. acs.orgmdpi.com
Final Product Purification : The final crude product typically requires purification by methods such as preparative High-Performance Liquid Chromatography (HPLC) to achieve the high purity (>95%) required for a reference standard.
Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment
Unequivocal structural confirmation and accurate purity assessment of the synthesized Raltegravir β-D-Glucuronide Methyl Ester are accomplished using a combination of advanced analytical techniques. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the cornerstone of this analysis.
High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). ijpras.comspectroscopyonline.comfrontagelab.com This capability is indispensable for confirming the elemental composition of the target molecule.
Accurate Mass Determination : The measured monoisotopic mass of the protonated or deprotonated molecule is compared against its calculated exact mass. For this compound (C₂₇H₃₁FN₆O₁₁), the exact mass provides a definitive confirmation of its elemental formula, distinguishing it from other potential isobaric compounds. ijpras.comfrontagelab.com The ability of HRMS to resolve the analyte signal from background interferences is crucial for obtaining quality accurate mass data. spectroscopyonline.comthermofisher.com
Fragmentation Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint. nih.gov For this compound, key fragmentation pathways include:
Neutral Loss of the Glucuronide Moiety : A characteristic fragmentation for glucuronide conjugates is the neutral loss of the protected glucuronic acid group (methyl 2,3,4-trihydroxy-tetrahydropyran-6-carboxylate), which corresponds to a mass loss of 190.0532 Da, or more commonly, the entire glucuronic acid moiety (C₆H₈O₆), resulting in a neutral loss of 176.0321 Da. nih.gov This fragmentation yields a product ion corresponding to the protonated or deprotonated Raltegravir aglycone.
Raltegravir-Specific Fragments : The resulting Raltegravir ion will further fragment in a manner consistent with the parent drug. For instance, in negative ion mode, the deprotonated Raltegravir ion ([M-H]⁻ at m/z 443.1) is known to fragment to a product ion at m/z 316.1. nih.govresearchgate.net
In-Source Fragmentation : It is a well-documented phenomenon that glucuronide conjugates can be labile and undergo fragmentation within the ion source of the mass spectrometer prior to mass analysis. researchgate.nettandfonline.comnih.gov This "in-source" fragmentation also generates an ion corresponding to the aglycone (Raltegravir), which can complicate analysis if not chromatographically separated from the parent drug. However, this phenomenon can also be used to confirm the identity of the glucuronide. scispace.com
The combination of liquid chromatography (LC) for separation with HRMS for detection allows for the confident identification of the target compound and the assessment of its purity by separating it from any starting materials, isomers, or degradation products. nih.govmdpi.comrjptonline.orgnih.govjohnshopkins.edu
| Analytical Technique | Information Provided | Key Findings for this compound |
| LC-HRMS (Full Scan) | Accurate Mass Measurement | Confirms elemental composition (C₂₇H₃₁FN₆O₁₁) with <5 ppm mass error. |
| LC-HRMS/MS | Structural Elucidation via Fragmentation | - Characteristic neutral loss of the glucuronic acid moiety (176 Da).- Generation of a product ion corresponding to Raltegravir (m/z 445 or 443).- Further fragmentation consistent with Raltegravir's known pattern (e.g., m/z 443.1 → 316.1). |
| Chromatography (HPLC/UPLC) | Purity Assessment and Isomer Separation | Separates the target compound from synthesis impurities and potential anomers, allowing for accurate purity determination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Chemical Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. While specific NMR data for this compound is not extensively available in peer-reviewed literature, the structural elucidation would theoretically involve a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HSQC, and HMBC) NMR experiments. These analyses would confirm the presence and connectivity of the Raltegravir core, the glucuronide moiety, and the methyl ester group.
The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the fluorobenzyl group, the methyl groups of the oxadiazole and pyrimidinone rings, and the protons of the glucuronic acid sugar ring. The presence of the methyl ester would be confirmed by a singlet integrating to three protons, typically in the range of 3.6-3.9 ppm.
The ¹³C NMR spectrum would provide evidence for all carbon atoms in the molecule. The carbonyl carbons of the ester and the pyrimidinone ring, as well as the carbons of the aromatic and heterocyclic rings, would appear at characteristic chemical shifts.
Definitive assignment of all proton and carbon signals would be achieved through 2D NMR experiments, which reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). This comprehensive analysis is vital for the unambiguous confirmation of the chemical structure of this compound.
Due to the limited availability of specific experimental data in published literature, a detailed table of chemical shifts for this compound cannot be provided at this time. Researchers would need to acquire and interpret the NMR spectra of a synthesized and purified sample to establish these values.
Chromatographic Techniques (e.g., HPLC, UPLC) for Purity Evaluation and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of pharmaceutical compounds and for identifying and quantifying any impurities. While specific methods for the analysis of this compound are not widely published, methods developed for Raltegravir and its primary metabolite, Raltegravir β-D-Glucuronide, provide a strong basis for developing a suitable analytical method. nih.govresearchgate.net
These methods typically employ reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). ijpar.com Gradient elution is often used to achieve optimal separation of the parent drug, its metabolites, and any potential impurities. ijprajournal.com
For the purity evaluation of this compound, a UPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry) method would be highly effective. ijprajournal.com This technique combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry, allowing for the detection and identification of trace-level impurities.
Table 1: Illustrative UPLC Method Parameters for Analysis of Raltegravir Analogs
| Parameter | Condition |
| Column | Reversed-phase C18, sub-2 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
| Detection | UV at a relevant wavelength or Mass Spectrometry |
This table represents a typical starting point for method development and would require optimization for the specific analysis of this compound.
Impurity profiling involves the identification and quantification of any substances present in the sample other than the main compound. These impurities could be starting materials, by-products from the synthesis, or degradation products. A validated HPLC or UPLC method is essential for ensuring that the purity of a reference standard meets the stringent requirements for its intended research applications. The methods developed for Raltegravir and its glucuronide have shown good linearity, accuracy, and precision, indicating that a similar approach would be successful for its methyl ester derivative. nih.govijpar.com
Advanced Analytical Methodologies for Quantitative and Qualitative Analysis in in Vitro Biological Systems
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation
LC-MS/MS is the gold standard for the quantification of drugs and their metabolites in biological matrices due to its high selectivity, sensitivity, and speed.
Achieving adequate chromatographic separation is essential for the accurate quantification of Raltegravir (B610414) and its glucuronide metabolite. Because Raltegravir and Raltegravir glucuronide can sometimes produce similar product ions in the mass spectrometer, chromatographic resolution is necessary to distinguish them. nih.govresearchgate.net
Column Chemistry: Reversed-phase chromatography is the standard approach. C18 columns, such as an Ascentis Express C18 or Waters Atlantis T3 C18, are commonly used, providing good retention and separation for Raltegravir and its more polar glucuronide metabolite. nih.govbiorxiv.org
Mobile Phase: The mobile phase typically consists of an aqueous component and an organic component.
Aqueous Phase: Deionized water containing a modifier to control pH and improve peak shape, such as formic acid (0.1%), acetic acid, or a buffer like ammonium acetate.
Organic Phase: Acetonitrile or methanol (B129727). Acetonitrile often provides better peak shapes and lower backpressure.
Elution Mode: Gradient elution is almost always necessary. The gradient starts with a high percentage of the aqueous phase to retain the polar glucuronide, then the percentage of the organic phase is increased over time to elute the glucuronide and then the more hydrophobic parent drug, Raltegravir. A typical gradient might run from 5-10% organic phase to 90-95% over several minutes. biorxiv.org This ensures that all compounds are eluted efficiently with sharp, symmetrical peaks.
Tandem mass spectrometry provides the selectivity needed for quantification in complex matrices. The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Ionization Mode: Both positive and negative Electrospray Ionization (ESI) modes have been successfully used for Raltegravir and its glucuronide.
Positive ESI (+ESI): This is a common mode, where the protonated molecules [M+H]⁺ are monitored. researchgate.netbiorxiv.org
Negative ESI (-ESI): Some studies suggest that negative ionization mode, which monitors the deprotonated molecules [M-H]⁻, can offer better selectivity and reduce potential interference from the in-source fragmentation of the glucuronide back to the parent drug. nih.gov
Precursor and Product Ion Selection (MRM): In MRM, the first quadrupole (Q1) is set to isolate the precursor ion (the molecular ion of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the analyte. The instrument parameters, such as declustering potential, collision energy, and cell exit potential, are optimized for each transition to maximize signal intensity.
Table 2: Illustrative LC-MS/MS Parameters for Raltegravir and its Derivatives
| Compound | Formula | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|---|
| Raltegravir (RAL) | C₂₀H₂₁FN₆O₅ | 445.1 | 109.0 | +ESI |
| Raltegravir (RAL) | C₂₀H₂₁FN₆O₅ | 443.1 | 316.1 | -ESI nih.gov |
| Raltegravir-d6 (IS) | C₂₀H₁₅D₆FN₆O₅ | 451.1 | 115.0 | +ESI biorxiv.org |
| Raltegravir β-D-Glucuronide (RAL-GLU) | C₂₆H₂₉FN₆O₁₁ | 621.1 | 445.1 | +ESI acs.org |
Note: The MRM transition for the methyl ester artifact is predicted. The precursor ion reflects the addition of a methyl group (+14 Da) to the glucuronide. The product ion is predicted to be the same as the glucuronide's main product ion, corresponding to the loss of the glucuronic acid methyl ester moiety and formation of the parent drug aglycone.
Isotope-Labeled Internal Standards for Quantification Accuracy
In quantitative bioanalysis, particularly using mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for ensuring accuracy and precision. A SIL-IS is a version of the analyte in which one or more atoms have been replaced by a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects, but it is distinguishable by its higher mass. This allows it to correct for variations during sample preparation, injection, and ionization.
For the analysis of Raltegravir and its metabolites, deuterated standards are commonly employed. Raltegravir-d3 is frequently used as an internal standard for the quantification of the parent drug, Raltegravir nih.govnih.gov. When quantifying the glucuronide metabolite, the ideal internal standard would be a stable isotope-labeled version of the glucuronide itself. Using a labeled conjugate as an IS can correct for variability in enzymatic or chemical hydrolysis steps, should they be employed jsbms.jp.
A significant challenge in the mass spectrometry of glucuronides is in-source fragmentation, where the glucuronide moiety cleaves off within the ion source of the mass spectrometer, reverting to the parent drug. This can lead to an overestimation of the parent drug's concentration researchgate.netresearchgate.net. Proper chromatographic separation of the parent drug from its glucuronide metabolite is therefore essential to prevent this analytical interference researchgate.netnih.gov.
Table 1: Examples of Internal Standards in Raltegravir Analysis
| Analyte | Internal Standard | Analytical Method | Reference |
|---|---|---|---|
| Raltegravir | Raltegravir-d3 | LC-MS/MS | nih.govnih.gov |
Lower Limit of Quantification (LLOQ) and Sensitivity Enhancement Strategies
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. Achieving a low LLOQ is critical for pharmacokinetic studies, especially when measuring trough concentrations or analyzing samples from matrices with low analyte levels, such as cerebrospinal fluid or cellular extracts.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive quantification of Raltegravir and its glucuronide metabolite in various biological matrices researchgate.net. For Raltegravir glucuronide in human plasma, validated LC-MS/MS methods have achieved LLOQs of 10 ng/mL and 2.5 ng/mL researchgate.netnih.gov. For the parent drug, Raltegravir, LLOQs in plasma are typically in the range of 2 to 10 ng/mL nih.govresearchgate.netnih.gov.
Sensitivity enhancement strategies are crucial for reaching these low detection levels:
Advanced Instrumentation : The use of ultra-performance liquid chromatography (UPLC) or ultra-high performance liquid chromatography (UHPLC) provides sharper, narrower peaks, which increases the signal-to-noise ratio and improves sensitivity nih.govnih.gov. Coupling these systems with highly sensitive triple quadrupole mass spectrometers allows for precise quantification nih.gov.
Efficient Sample Preparation : Simple protein precipitation with acetonitrile is a common and effective method for extracting Raltegravir and its glucuronide from plasma, providing good recovery and minimizing matrix effects researchgate.netnih.gov. For even greater sensitivity, liquid-liquid extraction can be employed to further clean the sample nih.gov.
Optimized Ionization : Operating the mass spectrometer in the appropriate ionization mode (positive or negative) and optimizing parameters such as voltages and gas flows are essential for maximizing the signal of the target analyte nih.gov.
Table 2: Reported LLOQ Values for Raltegravir and Raltegravir Glucuronide
| Analyte | Matrix | LLOQ | Analytical Method | Reference |
|---|---|---|---|---|
| Raltegravir Glucuronide | Human Plasma | 10 ng/mL | LC-MS/MS | researchgate.net |
| Raltegravir Glucuronide | Human Plasma | 2.5 ng/mL | LC-MS/MS | nih.gov |
| Raltegravir | Human Plasma | 2.0 ng/mL | LC-MS/MS | nih.gov |
| Raltegravir | Human Plasma | 5 ng/mL | UPLC-MS/MS | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches with Derivatization for Volatile Analytes
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but its application is generally limited to compounds that are thermally stable and volatile. Polar and non-volatile compounds, such as glucuronide conjugates, are not amenable to direct GC-MS analysis. These molecules will not vaporize at temperatures compatible with GC systems and would decompose in the injector port oup.com. Therefore, LC-MS/MS has become the gold standard and preferred alternative for the analysis of such metabolites oup.com. For a compound like Raltegravir β-D-Glucuronide to be analyzed by GC-MS, a chemical derivatization step would be mandatory.
Chemical Derivatization Strategies for Enhancing Volatility and Thermal Stability
Chemical derivatization is a process that transforms a poorly analyzable compound into a derivative with properties more suitable for a given analytical technique. For GC-MS analysis of a polar molecule like Raltegravir β-D-Glucuronide, the primary goal of derivatization would be to mask the polar functional groups (hydroxyl, carboxylic acid) to increase volatility and thermal stability.
Common derivatization strategies applicable to the functional groups found in a glucuronide conjugate include:
Silylation : This process replaces the active hydrogen in hydroxyl (-OH) and carboxylic acid (-COOH) groups with a trimethylsilyl (TMS) group. Reagents like 1-(trimethylsilyl)imidazole are used to derivatize hydroxyl groups, making them much less polar and more volatile nih.govresearchgate.net.
Esterification : The carboxylic acid group on the glucuronic acid moiety is highly polar. It can be converted into an ester (e.g., a methyl ester or ethyl ester) to increase volatility. This can be achieved by reacting with an alcohol in the presence of an acid catalyst or using more potent reagents like diazomethane to form methyl esters scispace.com. The formation of Raltegravir β-D-Glucuronide Methyl Ester is an example of this type of derivatization, which prepares the molecule for analysis by converting the carboxylic acid into a less polar methyl ester scispace.com.
While these derivatization techniques would render the molecule suitable for GC-MS, it is important to note that such an approach is not commonly reported for Raltegravir metabolites, as LC-MS provides a more direct and efficient analytical solution.
Other Advanced Analytical Techniques for Comprehensive Metabolite Profiling
Ultra-Performance Liquid Chromatography (UPLC) and High-Resolution Mass Spectrometry (HRMS) for Metabolome Characterization
For comprehensive metabolite profiling and characterization, the combination of ultra-performance liquid chromatography (UPLC) with high-resolution mass spectrometry (HRMS) is a state-of-the-art approach. UPLC systems use columns with smaller particle sizes (<2 µm), which provides higher resolution, greater peak capacity, and faster analysis times compared to traditional HPLC nih.gov. A UPLC-MS/MS method for Raltegravir quantification was able to achieve a chromatographic run time of just one minute nih.gov.
HRMS instruments (e.g., Orbitrap or Time-of-Flight) provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown metabolite. This is invaluable for identifying and characterizing novel metabolites in complex biological systems. For glucuronide analysis, HRMS can help differentiate between isomeric structures, such as O- and N-glucuronides, particularly when coupled with chemical derivatization strategies that produce predictable mass shifts nih.govresearchgate.net.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Metabolite Analysis
Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique that is exceptionally well-suited for the analysis of highly polar and charged molecules, such as glucuronide metabolites. In CE, analytes are separated based on their charge-to-size ratio in a narrow capillary filled with an electrolyte solution under the influence of a high electric field.
This technique offers several advantages for metabolite analysis:
High Separation Efficiency : CE can resolve complex mixtures of polar compounds that are often difficult to separate using reversed-phase liquid chromatography.
Low Sample Consumption : Only nanoliter volumes of sample are required for injection, which is beneficial when sample amounts are limited.
Complementary to LC-MS : CE provides an orthogonal separation mechanism to LC, offering a different and often more effective way to analyze polar metabolomes.
Given that Raltegravir β-D-Glucuronide is an anionic (negatively charged) and highly polar molecule at physiological pH, CE-MS represents a theoretically ideal, though less commonly reported, platform for its high-efficiency separation and sensitive detection in biological fluids.
Mechanistic Enzymology and in Vitro Biotransformation Pathways
In Vitro Stability and Hydrolysis of Raltegravir (B610414) β-D-Glucuronide Methyl Ester
Hydrolysis of the Methyl Ester Linkage by Esterases in Liver S9 Fractions or Cytosol
While specific studies detailing the hydrolysis of the methyl ester on Raltegravir β-D-Glucuronide Methyl Ester are not publicly documented, the chemical structure strongly implies it would be a substrate for carboxylesterases. Human liver S9 fractions and cytosol are rich in carboxylesterases (CES), primarily CES1 and CES2, which are responsible for the metabolism of a vast array of compounds containing ester functional groups. nih.govnih.govpsu.edu
These enzymes catalyze the hydrolysis of esters to their corresponding carboxylic acid and alcohol, a reaction that typically increases the polarity of the molecule and facilitates its elimination. nih.gov For instance, CES1 is the main hydrolytic enzyme in the liver and is known to metabolize the methyl ester of drugs like methylphenidate. nih.govnih.gov Given that liver S9 fractions contain both microsomal and cytosolic enzymes, they are a standard in vitro model for assessing this type of metabolic pathway. nih.govpsu.edu It is therefore mechanistically plausible that the methyl ester linkage of this compound would be cleaved by these enzymes, yielding Raltegravir β-D-Glucuronide.
Table 1: General Characteristics of Major Human Liver Carboxylesterases This table presents generalized information for the enzyme class, as specific data for this compound is not available.
| Feature | Carboxylesterase 1 (CES1) | Carboxylesterase 2 (CES2) |
|---|---|---|
| Primary Location | Liver (microsomes & cytosol) nih.govpsu.edu | Intestine, Liver (microsomes) nih.govpsu.edu |
| Substrate Preference | Hydrolyzes esters with small alcohol groups and large acyl groups. nih.gov | Hydrolyzes esters with large alcohol groups and small acyl groups. nih.gov |
| Example Substrates | Methylphenidate, Cocaine (methyl ester), Clopidogrel. nih.gov | Irinotecan, Procaine. nih.govnih.gov |
| Cellular Fraction | Microsomal and Cytosolic. psu.edu | Primarily Microsomal. psu.edu |
Glucuronide Deconjugation by β-Glucuronidases in In Vitro Models
The deconjugation of glucuronides is a critical step in enterohepatic circulation and is catalyzed by β-glucuronidase enzymes. These hydrolases cleave the glycosidic bond of a β-D-glucuronide, releasing the aglycone (the parent drug or metabolite). researchgate.net While kinetic data for this compound is absent from the literature, the main metabolite, Raltegravir glucuronide (M2), is known to undergo hydrolysis. researchgate.netnih.gov This suggests that the glucuronide moiety on the target compound is also a substrate for β-glucuronidases.
In vitro, β-glucuronidases sourced from various organisms like E. coli, bovine liver, and mollusks are routinely used to hydrolyze glucuronide conjugates from biological samples for analytical purposes. researchgate.netnih.gov The efficiency of this enzymatic hydrolysis is dependent on several factors, including the enzyme source, incubation time, temperature, and the pH of the buffer system. researchgate.netmdpi.com Studies on various glucuronides show that optimal pH for hydrolysis varies by species; for example, enzymes from human intestinal flora may function best at neutral pH (e.g., 7.4), whereas those from rats and mice show higher activity in slightly acidic conditions (e.g., pH 6.5). mdpi.com Only the 1-β-O-acyl glucuronide isomer, which is the form produced metabolically, is typically a good substrate for β-glucuronidases. nih.govrsc.org
Table 2: Illustrative pH Optima for β-Glucuronidase Activity from Different Sources This table presents generalized data for the enzyme class, as specific data for this compound is not available.
| Enzyme Source | Typical Optimal pH Range | Reference |
|---|---|---|
| Bovine Liver | 4.5 - 5.0 | nih.gov |
| Escherichia coli | 6.5 - 7.0 | nih.gov |
| Human Intestinal Flora | ~7.4 | mdpi.com |
Stability under Various In Vitro pH and Buffer Conditions
There is no specific published data on the stability of this compound across different pH values and buffer systems. However, the stability of the parent drug, Raltegravir, is known to be poor in acidic and basic media. rsc.org In vitro dissolution studies show that Raltegravir has very low solubility and release from tablets in acidic environments, but this improves significantly at neutral pH (e.g., pH 6.8). nih.gov
For this compound, stability would be influenced by two key linkages: the glucuronide bond and the methyl ester bond.
Ester Linkage: Methyl esters are susceptible to chemical hydrolysis, which is catalyzed by both acid and base. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range and increases significantly under strongly acidic or alkaline conditions.
Glucuronide Linkage: Acyl glucuronides, which are structurally similar to the target compound, are known to be chemically reactive. nih.gov They undergo degradation through two primary non-enzymatic pathways: hydrolysis of the ester bond linking the drug to glucuronic acid, and intramolecular acyl migration. rsc.orgnih.gov Acyl migration involves the movement of the acyl group (the drug) to different hydroxyl positions on the sugar ring, a process that can predominate over hydrolysis at physiological pH 7.4. nih.govrsc.org The stability of these conjugates is highly dependent on the steric and electronic properties of the attached drug molecule. nih.gov Some glucuronides are highly stable in aqueous buffer within the typical pH range of urine, while others degrade under acidic conditions. beilstein-journals.org
Table 3: General pH Influence on the Stability of Ester and Glucuronide Linkages This table provides a generalized overview, as specific experimental data for this compound is not available.
| pH Condition | Methyl Ester Linkage | Acyl Glucuronide Linkage |
|---|---|---|
| Strongly Acidic (pH < 3) | Susceptible to hydrolysis. | Susceptible to hydrolysis. beilstein-journals.org |
| Mildly Acidic (pH 4-6) | Generally stable. | Stability is variable; hydrolysis and acyl migration can occur. nih.gov |
| Neutral (pH ~7) | Generally stable. | Susceptible to acyl migration; hydrolysis also occurs. nih.govrsc.org |
| Alkaline (pH > 8) | Susceptible to hydrolysis. | Susceptible to hydrolysis. researchgate.net |
Computational and in Silico Approaches in Raltegravir Metabolite Research
Molecular Docking and Dynamics Simulations for UGT-Substrate Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a substrate, such as Raltegravir (B610414), and an enzyme, like Uridine diphosphate-glucuronosyl-transferase 1A1 (UGT1A1). While much of the docking research on Raltegravir has focused on its primary target, the HIV-1 integrase enzyme, the principles of these techniques are broadly applied to understand its metabolism nih.govnih.govnih.gov.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific amino acid residues involved in the interaction. For the metabolism of Raltegravir, docking simulations would model the entry and binding of the parent drug into the active site of the UGT1A1 enzyme. These simulations help identify the key interactions necessary for the transfer of glucuronic acid to Raltegravir, forming the Raltegravir β-D-glucuronide metabolite.
Molecular dynamics simulations build upon docking poses to simulate the movement of atoms in the enzyme-substrate complex over time, offering a view of the dynamic nature of the interaction. researchgate.net MD simulations can reveal conformational changes in both the UGT1A1 enzyme and Raltegravir that are essential for the catalytic process. biorxiv.org Such simulations can elucidate the stability of the binding pose predicted by docking and map the energetic landscape of the glucuronidation reaction, providing a more complete picture of the metabolic event at an atomic level. researchgate.net For instance, simulations could demonstrate the flexibility of loops within the UGT1A1 active site that accommodate the Raltegravir molecule, a critical step for efficient catalysis.
Table 1: Key Concepts in Molecular Simulation of Raltegravir Glucuronidation
| Computational Technique | Application to Raltegravir Metabolism | Insights Gained |
| Molecular Docking | Predicts the binding pose of Raltegravir within the UGT1A1 active site. | Identifies key amino acid residues involved in binding, binding affinity, and the likely site of glucuronidation on the Raltegravir molecule. |
| Molecular Dynamics (MD) Simulation | Simulates the time-resolved motion of the Raltegravir-UGT1A1 complex. | Assesses the stability of the docked pose, reveals important conformational changes, and helps understand the energy profile of the metabolic reaction. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Glucuronidation and Metabolic Fate
The fundamental principle of QSAR is that the metabolic behavior of a molecule is encoded in its structure. frontiersin.org To build a QSAR model for glucuronidation, a dataset of compounds with known UGT1A1 activity is used. For each compound, various molecular descriptors are calculated, which are numerical representations of its topological, geometrical, physicochemical, or electronic properties. nih.gov Statistical methods are then employed to build a mathematical model that links these descriptors to the observed metabolic activity. nih.govnih.gov
For predicting the metabolic fate of Raltegravir, a QSAR model could use descriptors such as:
Electronic properties: Partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO) can indicate the reactivity of the site where glucuronidation occurs.
Lipophilicity (LogP): This descriptor affects how the drug is distributed in the body and its access to metabolic enzymes.
Topological descriptors: These describe the connectivity and branching of the molecule, influencing its fit within the enzyme's active site.
Once validated, these models can predict the glucuronidation potential of new drug candidates structurally similar to Raltegravir, thereby guiding the design of compounds with more favorable pharmacokinetic profiles. nih.gov This approach was integral in the development of Raltegravir and related HIV integrase inhibitors, where quantitative prediction methods were used to guide the selection of development candidates cleared mainly by O-glucuronidation. nih.gov
Physiologically Based Pharmacokinetic (PBPK) Modeling Incorporating In Vitro Glucuronidation Data
Physiologically Based Pharmacokinetic (PBPK) modeling is a mechanistic approach used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. mdpi.comresearchgate.net For Raltegravir, PBPK models are particularly valuable for predicting its pharmacokinetic profile by incorporating specific data on its UGT1A1-mediated glucuronidation. mdpi.comescholarship.org
These models consist of a series of compartments representing different organs and tissues, interconnected by blood flow. The behavior of the drug is described by differential equations that incorporate physiological parameters (e.g., organ volumes, blood flow rates) and drug-specific parameters (e.g., lipophilicity, plasma protein binding). mdpi.com A critical component for modeling Raltegravir is the inclusion of in vitro metabolism data. escholarship.org This typically involves kinetic parameters (Km and Vmax) for the formation of Raltegravir β-D-glucuronide by UGT1A1, often measured using human liver microsomes or recombinant UGT1A1 enzymes. nih.gov
PBPK models for Raltegravir have been successfully developed and validated against clinical data. mdpi.comnih.gov They have been instrumental in:
Predicting drug exposure in special populations: PBPK models have been used to simulate Raltegravir's pharmacokinetics in pregnant women and neonates, populations where physiological changes can significantly alter drug metabolism and disposition. mdpi.comescholarship.orgnih.govnih.gov For example, models incorporating changes in UGT1A1 expression during pregnancy can predict necessary dose adjustments. mdpi.comescholarship.org
Assessing drug-drug interactions (DDIs): By simulating the effect of co-administered drugs that induce or inhibit UGT1A1, PBPK models can predict the potential for DDIs with Raltegravir. nih.gov For instance, the model can predict how a strong UGT1A1 inducer might decrease plasma concentrations of Raltegravir. nih.gov
Table 2: Key Parameters in PBPK Modeling for Raltegravir Metabolism
| Parameter Type | Example Parameters for Raltegravir | Source of Data | Role in Model |
| System-Specific | Organ blood flow, tissue volumes, enzyme abundance | Literature, physiological databases | Defines the physiological environment for drug disposition. |
| Drug-Specific | Molecular weight, LogP, plasma protein binding | In vitro experiments | Governs the drug's passive movement and distribution. |
| Metabolism-Specific | UGT1A1 Vmax, UGT1A1 Km for Raltegravir glucuronidation | In vitro enzyme kinetic assays (e.g., human liver microsomes) | Quantifies the rate of formation of Raltegravir β-D-glucuronide, the primary clearance pathway. |
Data Analytics and Chemometrics for Metabolite Identification and Profiling
Data analytics and chemometrics are essential for processing the complex data generated during metabolite identification and profiling studies. metabolomics.semdpi.com These approaches use statistical and mathematical methods to extract meaningful information from analytical data, typically generated by techniques like liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com
In the study of Raltegravir metabolism, raw data from LC-MS/MS analysis of plasma, urine, or in vitro incubation samples contains a wealth of information about the parent drug and its metabolites. nih.govnih.gov Chemometric methods are applied to:
Signal Processing and Peak Alignment: Raw chromatograms are processed to correct for baseline drift, and retention time shifts are aligned across different samples to ensure accurate comparison.
Metabolite Identification: Advanced data acquisition strategies, sometimes driven by real-time library searching, can help identify potential metabolites. biorxiv.org Putative metabolites are flagged based on expected mass shifts (e.g., the addition of a glucuronic acid moiety) and fragmentation patterns similar to the parent drug. biorxiv.org The primary metabolite of Raltegravir is its glucuronide (M2), which is readily identified in plasma and urine. nih.govresearchgate.net
Pattern Recognition and Profiling: Multivariate analysis techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) are used to analyze the processed data. metabolomics.se PCA can provide an unsupervised overview of the data, highlighting differences in metabolite profiles between different samples or time points. PLS can be used to build predictive models that correlate metabolite profiles with a specific outcome or biological state.
These computational tools are indispensable for transforming large, complex analytical datasets into actionable knowledge about the metabolic fate of Raltegravir, confirming the identity of metabolites like Raltegravir β-D-glucuronide and quantifying their presence in biological systems. chemrxiv.org
Future Research Directions and Methodological Advancements in Glucuronide Metabolite Studies
Development of Novel Analytical Probes and Standards for Glucuronide Methyl Esters
A significant hurdle in studying specific metabolites like Raltegravir (B610414) β-D-Glucuronide Methyl Ester is the lack of commercially available, high-purity analytical standards and specific molecular probes. Future research must prioritize the development of these critical tools to enable accurate quantification and functional studies.
The synthesis of glucuronide standards, particularly O-glucuronides, is a complex process that often involves multi-step procedures with protection and deprotection of various functional groups. tandfonline.comfederalregister.gov For instance, the synthesis of flavonoid glucuronides has been achieved using donors like O-acetyl glucuronyl (N-p-methoxyphenyl)-trifluoroacetimidate, which can yield specific β-anomers. tandfonline.com Similar tailored synthetic strategies are needed for Raltegravir β-D-Glucuronide Methyl Ester to produce a well-characterized standard for quantitative analysis. nih.gov The process often requires subsequent hydrolysis of protecting groups, such as the methyl ester, using enzymes like esterases to yield the final glucuronic acid product. federalregister.gov
Furthermore, the development of stable isotope-labeled (SIL) internal standards is crucial for mass spectrometry-based quantification, as they can account for variations in sample extraction and matrix effects. federalregister.gov Companies have begun to list SIL versions of raltegravir and its metabolites, including deuterated forms like Raltegravir-d3 β-D-Glucuronide and this compound-d3, which are invaluable for pharmacokinetic studies. nih.gov
Beyond standards, novel analytical probes could offer new ways to detect and study these metabolites. For example, a probe based on 4-fluorophenyl β-D-glucuronide has been developed for detecting β-glucuronidase activity using 19F NMR spectroscopy, a technique that could be adapted for studying enzymatic stability and interactions of fluorinated drug metabolites like this compound in complex and even opaque biological samples. springernature.com The development of such probes would facilitate a deeper understanding of the enzymatic processes governing the formation and hydrolysis of these methyl ester conjugates.
Table 1: Available Research Compounds Related to Raltegravir Metabolism
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | C₂₇H₃₁FN₆O₁₁ | 634.57 | The primary subject of this article; a methyl ester derivative of the main raltegravir metabolite. nih.gov |
| This compound-d3 | C₂₇H₂₈D₃FN₆O₁₁ | 637.59 | Deuterated stable isotope-labeled version for use as an internal standard in mass spectrometry. nih.gov |
| Raltegravir 2,3,4-Tri-O-acetyl-β-D-glucuronide Methyl Ester-d3 | Not Available | Not Available | A deuterated and acetylated derivative, likely a synthetic intermediate or standard. nih.gov |
| Raltegravir-d3 | C₂₀H₁₈D₃FN₆O₅ | Not Available | Deuterated stable isotope of the parent drug. nih.gov |
Integration of Microfluidic Systems and Organ-on-a-Chip Technologies for High-Throughput In Vitro Metabolic Studies
Traditional in vitro metabolism studies using static cell cultures often fail to replicate the complex microenvironment of human organs, limiting their predictive power. nih.govresearchgate.net The integration of microfluidic systems and organ-on-a-chip (OOC) technology offers a paradigm shift, enabling more physiologically relevant and high-throughput screening of metabolic pathways for compounds like Raltegravir and its metabolites. nih.govevotec.com
Liver-on-a-chip (LoC) platforms, which culture primary human hepatocytes or other liver cells in microfluidic devices, can better recapitulate the liver's architecture and function. nih.govnih.gov These systems allow for the continuous flow of media, mimicking blood flow and creating a more controlled microenvironment for the cells. evotec.comfda.gov This is particularly important for studying the metabolism of drugs like raltegravir, which is primarily metabolized in the liver by UGT1A1. nih.gov LoC systems have been shown to maintain the activity of key drug-metabolizing enzymes, including UGTs, for extended periods, making them suitable for studying the metabolism of low-clearance compounds. flinders.edu.aucriver.com
The advantages of these systems for studying this compound include:
High-Throughput Screening (HTS): While HTS assays for cytochrome P450 enzymes are routine, their development for UGTs has lagged. wuxiapptec.com Fluorescence-based HTS assays for UGT1A1 are now being developed, which could be adapted to microfluidic platforms to rapidly screen for factors influencing raltegravir glucuronidation and the potential formation of its methyl ester. wuxiapptec.combenthamscience.com
Studying Inter-Organ Interactions: Microfluidic platforms can connect different "organs" (e.g., an intestine-chip and a liver-chip) to model complex processes like first-pass metabolism. researchgate.net This could be used to investigate whether this compound is formed sequentially in different organs.
Reduced Use of Scarce Tissue: These systems require significantly smaller amounts of human tissue (e.g., precision-cut liver slices) or cells compared to conventional methods, which is a major advantage when working with limited human-derived materials. fda.gov
By culturing human cells in a system that recreates the specific functions and physiological responses of an organ, OOC technology bridges the gap between animal models and simplistic 2D cell cultures, offering a path to more reliable predictions of a drug's metabolic fate. evotec.com
Application of Advanced Metabolomics and Proteomics for Comprehensive Metabolic Pathway Elucidation
To achieve a complete understanding of the metabolic pathways surrounding this compound, it is essential to move beyond single-analyte measurements and embrace a systems-level approach. The application of advanced metabolomics and proteomics provides a powerful toolkit for this comprehensive elucidation. nih.gov
Proteomics , specifically targeted quantitative proteomics, allows for the precise measurement of the absolute abundance of drug-metabolizing enzymes in tissues. Studies have successfully used this approach to quantify 14 different hepatic UGT enzymes, including UGT1A1, the primary enzyme responsible for raltegravir glucuronidation. fda.gov This research demonstrated that UGT1A1 protein concentrations correlate well with its enzymatic activity and that its expression can be significantly affected by genetic variants like UGT1A1*28. fda.gov Future studies could apply targeted proteomics to quantify the expression of UGT1A1 and other potentially relevant enzymes (e.g., esterases) in various tissues to build predictive models for the formation of both Raltegravir β-D-Glucuronide and its methyl ester derivative.
Metabolomics , the systematic study of the complete set of small-molecule metabolites, offers an instantaneous snapshot of an organism's physiology. benthamscience.com Untargeted metabolomic profiling of individuals on antiretroviral therapy has revealed significant metabolic perturbations, such as alterations in the glutamine and glutamate (B1630785) metabolism pathway. fda.gov Applying similar untargeted approaches to in vitro systems incubated with raltegravir could uncover novel or unexpected metabolites, including the methyl ester, and identify other biochemical pathways affected by the drug or its biotransformation. This provides a direct functional readout of the physiological state, offering clues that genomics or proteomics alone cannot. benthamscience.com
A systems biology approach integrates these 'omics' datasets (genomics, proteomics, metabolomics) with computational modeling to reconstruct entire metabolic networks. nih.govwuxiapptec.com This holistic view can help decipher complex interactions, such as how the expression of UGT enzymes might be co-regulated or how the formation of one metabolite influences other pathways. researchgate.netfda.gov For a compound like this compound, a systems approach could help to:
Identify the full constellation of enzymes and transporters involved in its formation, transport, and potential hydrolysis.
Understand the impact of genetic polymorphisms on these pathways.
Predict potential drug-drug interactions by observing network-level changes.
By combining these advanced analytical techniques, researchers can move from simple correlation to a more causal understanding of the metabolic pathways governing the disposition of raltegravir and its metabolites. bioivt.com
Elucidation of Novel Enzymatic Pathways for Glucuronide Methyl Ester Formation
The primary metabolic pathway for raltegravir is well-established as UGT1A1-mediated glucuronidation. nih.gov However, the specific enzymatic pathway leading to the formation of Raltegravir β-D-Glucuronide Methyl Ester is not defined and may represent a novel or "non-canonical" metabolic route. Future research must focus on identifying the enzymes and mechanisms responsible for this modification.
Glucuronidation is a canonical Phase II reaction where UDP-glucuronosyltransferases (UGTs) transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. evotec.comresearchgate.net The formation of a methyl ester derivative of a glucuronide is not a standard UGT-catalyzed reaction. This suggests the involvement of other enzyme classes or pathways. One possibility is the action of a methyltransferase enzyme acting on the Raltegravir β-D-Glucuronide after its initial formation.
Conversely, the role of esterases in drug metabolism is typically associated with hydrolysis. nih.govwuxiapptec.com Esterases are critical for activating some prodrugs and for detoxifying compounds by cleaving ester, amide, or thioester bonds. nih.gov Recently, the enzyme α/β hydrolase domain containing 10 (ABHD10) was identified as being responsible for the hydrolysis of mycophenolic acid acyl-glucuronide, highlighting that specific esterases can act on glucuronide conjugates. nih.gov Therefore, while an esterase is unlikely to form the methyl ester, these enzymes would be critical to investigate for their potential to hydrolyze this compound back to its glucuronide form, thereby influencing its stability and residence time in the body.
The exploration of "non-canonical" functions of metabolic enzymes is a growing field. fda.gov Research has shown that metabolic enzymes can have roles beyond their classical catalytic activity, such as influencing cell signaling or gene transcription. nih.gov While this is less likely to be a direct synthetic route, it opens the possibility that the cellular environment and the interplay between different enzyme systems could create conditions conducive to such modifications.
Future research should employ in vitro systems with a range of enzyme sources to investigate the formation of this compound:
Incubations with human liver microsomes and cytosol, supplemented with various cofactors (e.g., UDPGA for UGTs and S-adenosylmethionine for methyltransferases).
Screening with a panel of recombinant human enzymes, including various methyltransferases and esterases, to pinpoint specific catalysts.
Enzymatic hydrolysis studies using different esterase preparations to determine the stability of the methyl ester conjugate and identify enzymes capable of its cleavage. criver.com
Unraveling this pathway is essential for a complete picture of raltegravir's biotransformation and the potential biological activity of its methyl ester metabolite.
Standardization of In Vitro Assays for Predicting Drug-Metabolite Interactions and Dispositions
Predicting the in vivo relevance of in vitro metabolic data is a significant challenge, particularly for UGT-mediated pathways. The standardization of in vitro assays is paramount for improving the accuracy of these predictions and for ensuring the reliable assessment of drug-drug interactions (DDIs) and metabolite safety.
A major issue in studying glucuronidation is the poor in vitro-in vivo correlation (IVIVC). nih.govnih.gov Intrinsic clearance values generated from human liver microsomes often under-predict in vivo hepatic clearance by a significant margin, sometimes by an order of magnitude. nih.gov This discrepancy is influenced by numerous factors, including incubation conditions (e.g., buffer type, pH), the need for membrane-disrupting agents like alamethicin (B1591596) to ensure the UGT co-factor UDPGA can access the enzyme's active site within the microsome, and the potential for inhibition by endogenous substances like fatty acids. nih.govresearchgate.net There is a clear need for inter-laboratory standardization of these assay conditions to generate more consistent and reliable data. nih.gov
Regulatory agencies like the U.S. FDA provide guidance on the safety testing of drug metabolites (the "MIST" guidance). fda.govfda.gov This guidance recommends that metabolites representing more than 10% of the parent drug's systemic exposure at steady state should undergo nonclinical safety assessment. federalregister.gov Furthermore, regulatory bodies require UGT reaction phenotyping for new drugs if glucuronidation accounts for ≥25% of their total metabolism. nih.govcriver.com This involves identifying the specific UGT isoforms responsible for the drug's clearance to predict potential DDIs and the impact of genetic polymorphisms. springernature.com
Table 2: Best Practices for UGT Reaction Phenotyping
| Approach | Description | Application and Considerations |
| Recombinant Enzymes | Incubating the drug with a panel of individual, recombinantly expressed UGT enzymes. | Directly identifies which isoforms can form the metabolite. Requires scaling factors (e.g., relative expression factor) to extrapolate to the whole liver. bioivt.comresearchgate.net |
| Chemical Inhibition | Using selective chemical inhibitors for specific UGT isoforms in human liver microsomes to see which inhibitor blocks metabolite formation. | Relies on the selectivity of the inhibitor, which can be poor for UGTs due to overlapping substrate specificities. nih.govcriver.com |
| Correlation Analysis | Correlating the rate of metabolite formation with the activity of UGT-isoform-specific "probe" substrates across a panel of individual human liver microsomes. | Depends on the availability and specificity of probe substrates. nih.gov |
| Cocktail Assays | Using a mixture of probe substrates for multiple UGT isoforms in a single incubation to assess inhibition potential. | Increases throughput but requires careful validation to ensure substrates do not interfere with each other. nih.gov |
For raltegravir, in vitro studies have shown it has a low propensity to cause DDIs by inhibiting major drug transporters. nih.govnih.gov However, its clearance can be affected by potent inducers of UGT1A1 (e.g., rifampicin), which decrease its plasma concentration. drugbank.com Standardized assays are crucial for accurately predicting the clinical significance of such interactions for raltegravir and its metabolites, including the glucuronide methyl ester. By adopting evidence-based strategies and standardized protocols, researchers can improve the IVIVC for glucuronidated compounds and provide more reliable data for regulatory submissions and clinical risk assessment. nih.govnih.gov
Q & A
Basic Questions
Q. What are the key steps in synthesizing Raltegravir β-D-Glucuronide Methyl Ester, and how is purity ensured?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Preparation of the glucuronic acid derivative, including acetylation at specific positions (e.g., 2,3,4-tri-O-acetyl modification) to protect reactive hydroxyl groups .
- Step 2 : Coupling with the Raltegravir moiety under controlled acidic/basic conditions to form the glucuronide linkage .
- Step 3 : Methyl esterification of the carboxyl group using reagents like methyl iodide or diazomethane .
- Purity Control : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Identifies acetyl and methyl ester groups via characteristic chemical shifts (e.g., δ 3.6–3.8 ppm for methyl esters) and HMBC correlations .
- High-Resolution MS (HRMS) : Validates molecular weight (e.g., 634.57 g/mol) and isotopic patterns .
- HPLC-PDA/UV : Quantifies purity and detects impurities using reverse-phase columns and UV absorption at 254 nm .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Employ fume hoods or local exhaust systems to minimize inhalation of airborne particles .
- Dust Control : Avoid compressed air for cleaning; use wet wiping or HEPA-filtered vacuums to prevent explosive dust mixtures .
- Static Prevention : Ground equipment to dissipate electrostatic charges during transfers .
Advanced Research Questions
Q. How can researchers optimize synthetic pathways to improve yield and scalability?
- Methodological Answer :
- Reaction Optimization : Adjust temperature (e.g., 25–40°C) and pH (e.g., mildly acidic conditions) to enhance coupling efficiency .
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate glucuronidation .
- Purification : Use preparative HPLC or flash chromatography with gradients of acetonitrile/water to isolate high-purity fractions .
Q. What strategies address discrepancies in metabolic stability data across in vitro and in vivo models?
- Methodological Answer :
- Isotopic Labeling : Incorporate deuterium (e.g., Raltegravir-d3 β-D-glucuronide) to track metabolic pathways via LC-MS/MS and differentiate endogenous vs. exogenous compounds .
- Comparative Studies : Parallel testing in hepatocytes, microsomes, and animal models identifies species-specific glucuronidation rates .
- Enzyme Inhibition : Co-administer UDP-glucuronosyltransferase (UGT) inhibitors (e.g., bilirubin) to confirm enzymatic involvement in metabolite formation .
Q. How can researchers mechanistically study the compound’s role in drug-drug interactions (DDIs)?
- Methodological Answer :
- UGT Enzyme Profiling : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify primary metabolizing enzymes .
- Time-Dependent Inhibition (TDI) Assays : Pre-incubate this compound with NADPH-fortified microsomes to assess irreversible enzyme inhibition .
- Pharmacokinetic Modeling : Integrate in vitro clearance data with physiologically based pharmacokinetic (PBPK) models to predict clinical DDIs .
Q. What methodologies assess the environmental impact of lab-scale disposal?
- Methodological Answer :
- Biodegradability Testing : Follow OECD Guideline 111 to evaluate aerobic degradation in activated sludge; Raltegravir shows low mobility (log Pow = -0.328), but magnesium stearate (log Pow > 4) may bioaccumulate .
- Aquatic Toxicity : Conduct Daphnia magna or algae growth inhibition assays to determine EC50 values for environmental risk assessment .
- Regulatory Compliance : Adopt EPA guidelines for waste treatment (e.g., incineration with scrubbing for halogenated byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
